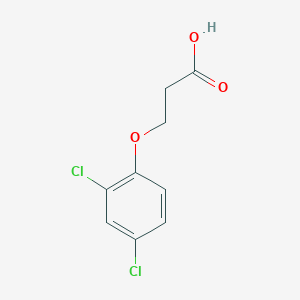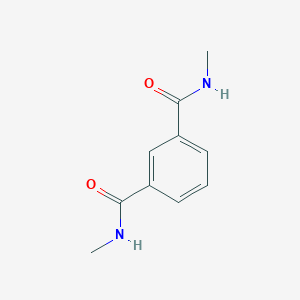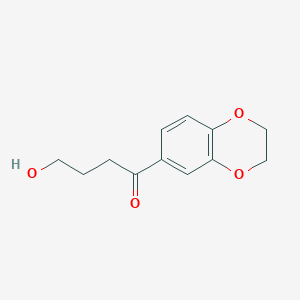
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one in lab experiments is its ability to inhibit oxidative stress and inflammation, making it a useful tool for studying the mechanisms involved in these processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one. One potential direction is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease.
Synthesis Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the condensation of 4-hydroxybutanone and 1,3-benzodioxole in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzodioxole to produce the desired product.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
5626-76-6 |
|---|---|
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H14O4/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8,13H,1-2,5-7H2 |
InChI Key |
NHAYVRIFRAFESU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



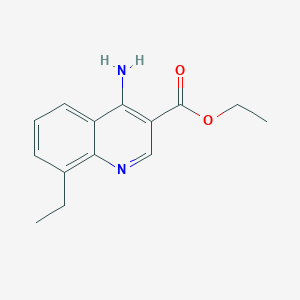
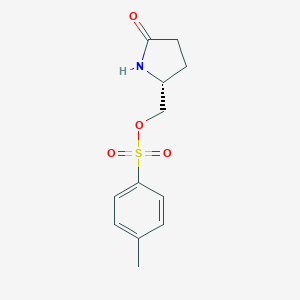
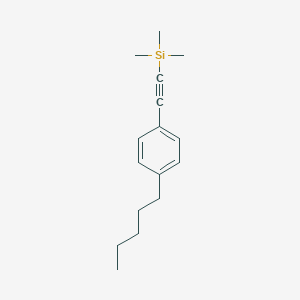
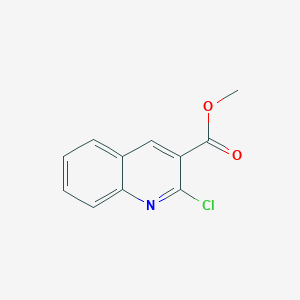
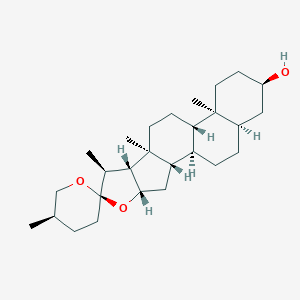
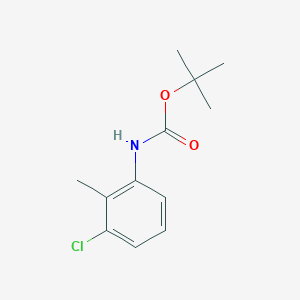
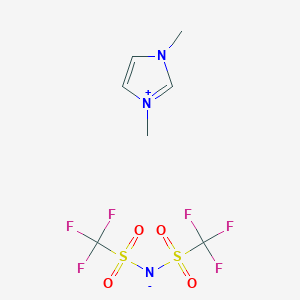
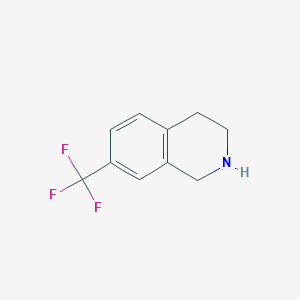
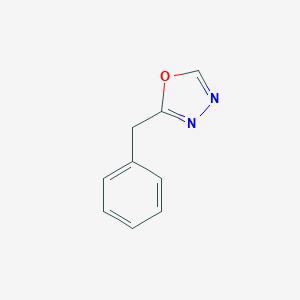
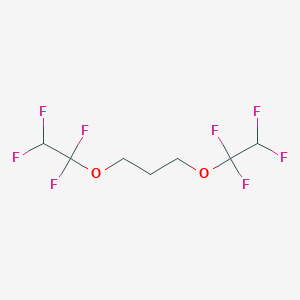
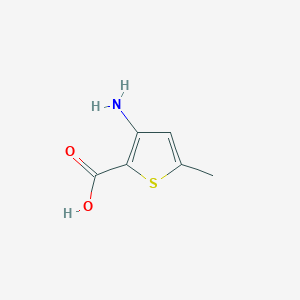
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
